molecular formula C13H19N B12558781 1,1,3,3,5-Pentamethyl-2,3-dihydro-1H-isoindole CAS No. 142968-59-0

1,1,3,3,5-Pentamethyl-2,3-dihydro-1H-isoindole

Cat. No.: B12558781
CAS No.: 142968-59-0
M. Wt: 189.30 g/mol
InChI Key: QGRJQJJYNYAWGV-UHFFFAOYSA-N
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Description

1,1,3,3,5-Pentamethyl-2,3-dihydro-1H-isoindole is a chemical compound with the molecular formula C14H21N It is a derivative of isoindole, characterized by the presence of five methyl groups attached to the isoindole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,3,3,5-Pentamethyl-2,3-dihydro-1H-isoindole typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as isoindole and methylating agents.

    Methylation: The isoindole undergoes methylation reactions to introduce the five methyl groups. This can be achieved using reagents like methyl iodide or dimethyl sulfate in the presence of a base such as sodium hydride.

    Cyclization: The methylated intermediate is then subjected to cyclization reactions to form the dihydroisoindole ring. This step may involve the use of catalysts and specific reaction conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale methylation and cyclization processes, utilizing continuous flow reactors and optimized reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

1,1,3,3,5-Pentamethyl-2,3-dihydro-1H-isoindole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding isoindole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like halides or amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoindole derivatives with carbonyl groups, while substitution reactions can introduce various functional groups onto the methylated isoindole ring.

Scientific Research Applications

1,1,3,3,5-Pentamethyl-2,3-dihydro-1H-isoindole has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound can be used in the study of biological processes and as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,1,3,3,5-Pentamethyl-2,3-dihydro-1H-isoindole involves its interaction with molecular targets and pathways within biological systems. The compound may act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,1,2,3,3-Pentamethylindane: Similar in structure but differs in the position of the methyl groups.

    1,1,4,5,6-Pentamethyl-2,3-dihydro-1H-indene: Another related compound with a different arrangement of methyl groups.

    4,6-Dinitro-1,1,3,3,5-pentamethylindane: Contains additional nitro groups, leading to different chemical properties.

Uniqueness

1,1,3,3,5-Pentamethyl-2,3-dihydro-1H-isoindole is unique due to its specific arrangement of methyl groups and the resulting electronic and steric effects. These features make it a valuable compound for various applications in scientific research and industry.

Properties

CAS No.

142968-59-0

Molecular Formula

C13H19N

Molecular Weight

189.30 g/mol

IUPAC Name

1,1,3,3,5-pentamethyl-2H-isoindole

InChI

InChI=1S/C13H19N/c1-9-6-7-10-11(8-9)13(4,5)14-12(10,2)3/h6-8,14H,1-5H3

InChI Key

QGRJQJJYNYAWGV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(NC2(C)C)(C)C

Origin of Product

United States

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